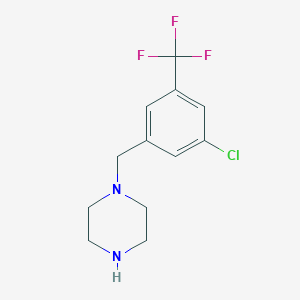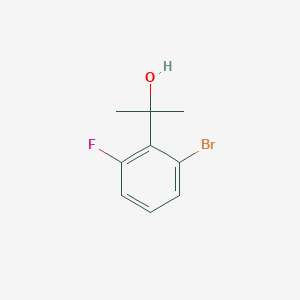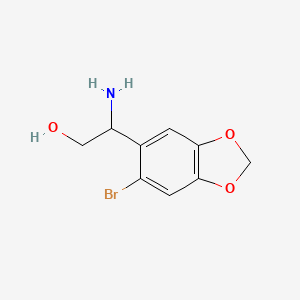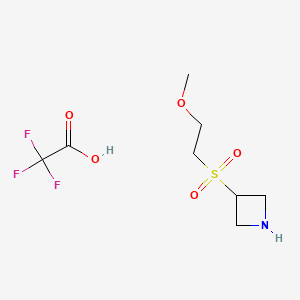
3-Ethenyl-1,1,2,2-tetramethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-1,1,2,2-tetramethylcyclopropane is an organic compound with the molecular formula C9H14 It is a derivative of cyclopropane, characterized by the presence of an ethenyl group and four methyl groups attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-1,1,2,2-tetramethylcyclopropane typically involves the reaction of 1,1,2,2-tetramethylcyclopropane with an appropriate ethenylating agent under controlled conditions. One common method is the use of a Grignard reagent, such as vinylmagnesium bromide, which reacts with the cyclopropane derivative to introduce the ethenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-1,1,2,2-tetramethylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of 3-ethyl-1,1,2,2-tetramethylcyclopropane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Ethenyl-1,1,2,2-tetramethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in studying the effects of cyclopropane derivatives on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethenyl-1,1,2,2-tetramethylcyclopropane involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropane ring’s strain energy also plays a role in its chemical behavior, making it a reactive intermediate in many reactions.
Comparison with Similar Compounds
1,1,2,2-Tetramethylcyclopropane: Lacks the ethenyl group, making it less reactive in certain types of reactions.
3-Ethynyl-1,1,2,2-tetramethylcyclopropane: Contains an ethynyl group instead of an ethenyl group, leading to different reactivity and applications.
Uniqueness: 3-Ethenyl-1,1,2,2-tetramethylcyclopropane is unique due to the presence of the ethenyl group, which imparts specific reactivity and potential applications not seen in its analogs. The combination of the cyclopropane ring and the ethenyl group makes it a versatile compound in synthetic chemistry and various research fields.
Properties
Molecular Formula |
C9H16 |
|---|---|
Molecular Weight |
124.22 g/mol |
IUPAC Name |
3-ethenyl-1,1,2,2-tetramethylcyclopropane |
InChI |
InChI=1S/C9H16/c1-6-7-8(2,3)9(7,4)5/h6-7H,1H2,2-5H3 |
InChI Key |
SRGGYROCXDXRDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


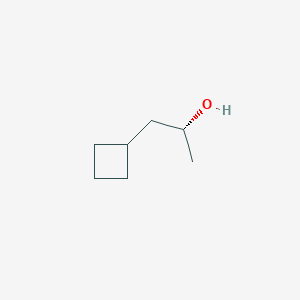
![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)

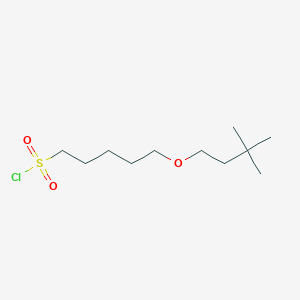
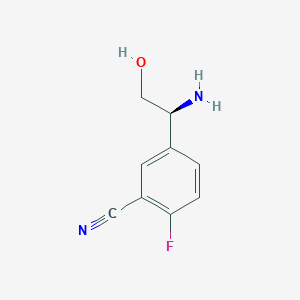
![ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)
